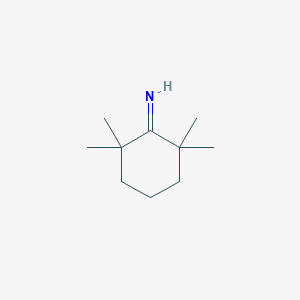![molecular formula C11H7ClN2O2S2 B14493238 (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate CAS No. 64808-32-8](/img/structure/B14493238.png)
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate is an organic compound that belongs to the class of thiocyanates Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate can be achieved through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . Another method involves the use of sulfenyl chlorides (RSCl) which convert to thiocyanates . Aryl thiocyanates can also be produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts .
Industrial Production Methods
Industrial production methods for thiocyanates often involve large-scale reactions using readily available starting materials and efficient reaction conditions. The use of visible light and electricity in thiocyanation reactions has become more popular due to its environmental benefits and cost-effectiveness .
化学反応の分析
Types of Reactions
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: Thiocyanates can be oxidized to form sulfonyl compounds.
Reduction: Reduction of thiocyanates can lead to the formation of thiols.
Substitution: Thiocyanates can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiocyanates can yield sulfonyl compounds, while reduction can produce thiols .
科学的研究の応用
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: Thiocyanates have been studied for their bactericidal, fungicidal, and insecticidal properties.
Medicine: Research has explored the potential use of thiocyanates in the development of pharmaceuticals.
Industry: Thiocyanates are used in the design of agrochemicals and other industrial products.
作用機序
The mechanism of action of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of molecular structures . This interaction can affect various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical effects .
類似化合物との比較
Similar Compounds
Similar compounds to (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate include other organic thiocyanates such as phenyl thiocyanate and methyl thiocyanate .
Uniqueness
What sets this compound apart from other thiocyanates is its specific molecular structure, which includes a 4-chloro-3-[(thiocyanato)methyl]benzoate moiety.
特性
CAS番号 |
64808-32-8 |
|---|---|
分子式 |
C11H7ClN2O2S2 |
分子量 |
298.8 g/mol |
IUPAC名 |
thiocyanatomethyl 4-chloro-3-(thiocyanatomethyl)benzoate |
InChI |
InChI=1S/C11H7ClN2O2S2/c12-10-2-1-8(3-9(10)4-17-5-13)11(15)16-7-18-6-14/h1-3H,4,7H2 |
InChIキー |
KBSZFENXOJKCKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)OCSC#N)CSC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


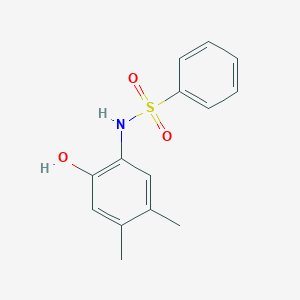


![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)


![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
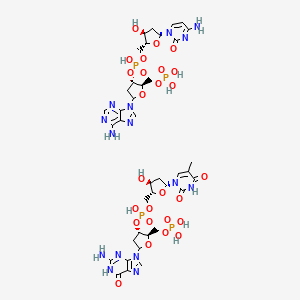
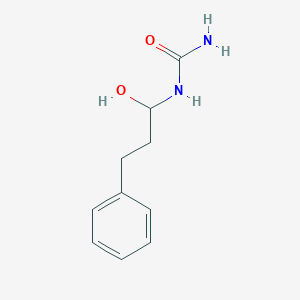
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
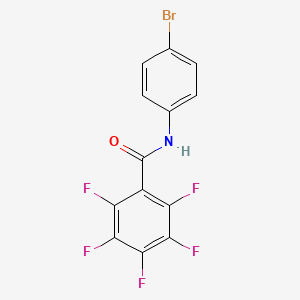

![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
